molecular formula C11H10N2O3 B2771533 N-(1,3-Dioxoisoindolin-5-yl)propionamide CAS No. 683232-73-7

N-(1,3-Dioxoisoindolin-5-yl)propionamide

Cat. No.: B2771533
CAS No.: 683232-73-7
M. Wt: 218.212
InChI Key: CLZBVEYDRTWLCB-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindolin-5-yl)propionamide is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.212. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZBVEYDRTWLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Green Amidation:the Final Step Involves Forming the Propionamide Group at the 5 Position. Conventional Amide Bond Formation Often Relies on Stoichiometric Coupling Reagents E.g., Carbodiimides or the Conversion of the Carboxylic Acid to a More Reactive Species Like an Acid Chloride, Processes That Suffer from Poor Atom Economy and Produce Significant Waste Byproducts.ucl.ac.uka Greener Approach is the Direct Catalytic Amidation of the 5 Aminoisoindoline 1,3 Dione Intermediate with Propionic Acid. Boron Based Catalysts, Particularly Boric Acid, Have Emerged As Effective, Low Cost, and Environmentally Benign Catalysts for This Transformation.sciepub.comthe Reaction Proceeds Via a Dehydrative Condensation, Where the Only Byproduct is Water, Representing a Significant Improvement in Sustainability.sciepub.com

Furthermore, the integration of alternative energy sources can enhance the green profile of the synthesis. Ultrasound-promoted reactions, for instance, can accelerate reaction rates, improve yields, and reduce energy consumption, often allowing for reactions to proceed under milder conditions and in greener solvents like ethanol. acs.orgacs.org

Synthetic StepTraditional MethodGreen Chemistry ApproachSustainability Advantage
Nitro Group ReductionStoichiometric metals (e.g., Sn, Fe) in strong acid.Catalytic hydrogenation (e.g., H₂, Pd/C) in water or ethanol. innospk.comgoogle.comHigh atom economy, recyclable catalyst, benign solvents, minimal waste.
Amide Bond FormationUse of stoichiometric coupling reagents (e.g., DCC, HATU) or conversion to acid chlorides (using SOCl₂). ucl.ac.ukDirect catalytic amidation with boric acid. sciepub.comAvoids stoichiometric activators, water is the only byproduct, improved atom economy.
Energy SourceConventional thermal heating requiring prolonged reaction times.Ultrasound irradiation. acs.orgacs.orgReduced reaction times, lower energy consumption, potential for milder conditions.
SolventVolatile organic compounds (VOCs) like DMF, DCM.Water, ethanol, or solvent-free conditions. acs.orgrsc.orgReduced environmental impact, improved process safety.

Investigations into the Biological and Pharmacological Mechanisms of N 1,3 Dioxoisoindolin 5 Yl Propionamide

In Vitro Cellular and Biochemical Characterization

In vitro studies provide a foundational understanding of a compound's direct effects on cells and biochemical components in a controlled environment.

Based on the available scientific literature, no specific studies have been identified that investigate the direct modulatory effects of N-(1,3-Dioxoisoindolin-5-yl)propionamide on the enzymatic activity of Indoleamine 2,3-dioxygenase 1 (IDO1), mammalian target of rapamycin (B549165) (mTOR), Catalase, or Ascorbate Peroxidase.

However, broader research into related chemical structures provides some context. For instance, certain derivatives of isoindoline-1,3-dione have been explored for their potential to inhibit Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell signaling. bldpharm.comnih.gov Similarly, the antioxidant enzyme Superoxide Dismutase (SOD) is a critical component of cellular defense against oxidative stress, and its activity can be influenced by various small molecules, though direct interaction with this compound has not been documented. sigmaaldrich.comekb.eg

The specific impact of this compound on the ubiquitin-proteasome system and tryptophan metabolism has not been extensively detailed in the available research. The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a therapeutic strategy in certain cancers. mdpi.com Tryptophan metabolism, primarily regulated by the enzyme IDO1, is a key pathway in immune tolerance. mdpi.comresearchgate.netderpharmachemica.comnih.gov While inhibitors of these pathways are of significant interest in drug discovery, direct evidence linking this compound to their modulation is not yet established.

The antioxidant potential of isoindoline-1,3-dione derivatives has been evaluated using radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to assess a compound's ability to act as a free radical scavenger. Studies on various isoindoline-1,3-dione derivatives have demonstrated their capacity to neutralize DPPH radicals, indicating antioxidant activity. This activity is often attributed to the chemical structure of the isoindoline-1,3-dione core and the nature of its substituents. The Ferric Reducing Antioxidant Power (FRAP) assay is another method to measure antioxidant capacity, but specific data for this compound is not available.

AssayCompound ClassObserved Activity
DPPH Radical ScavengingIsoindoline-1,3-dione DerivativesDemonstrated free radical scavenging capabilities.
FRAPThis compoundData not available

Substituted isoindoline-1,3-diones have been shown to be effective cytotoxic agents against several cancer cell lines. The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.

Research has indicated that certain isoindoline-1,3-dione derivatives can induce cell death in cell lines including L1210 (murine leukemia), Tmolt-3 (human T-cell leukemia), and HeLa-S3 (human cervical cancer). ekb.eg The proposed mechanism of action for some of these derivatives involves the inhibition of de novo purine (B94841) synthesis, which in turn reduces DNA and RNA synthesis, leading to cell death. ekb.eg One study on a related compound demonstrated that it reduced purine synthesis by targeting the regulatory enzymes PRPP amido transferase and IMP dehydrogenase. ekb.eg This led to a decrease in d(GTP) pools, further inhibiting DNA synthesis. ekb.eg

Cell LineCompound ClassObserved EffectPotential Mechanism
L1210 (Murine Leukemia)Substituted Isoindoline-1,3-dionesCytotoxicInhibition of purine synthesis ekb.eg
Tmolt-3 (Human T-Cell Leukemia)Substituted Isoindoline-1,3-dionesCytotoxicInhibition of purine synthesis ekb.eg
HeLa-S3 (Human Cervical Cancer)Substituted Isoindoline-1,3-dionesCytotoxicInhibition of purine synthesis ekb.eg
Various Solid Tumor Cell Lines (e.g., KB, skin, colon)Substituted Isoindoline-1,3-dionesGenerally inactiveNot applicable ekb.eg

Preclinical In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

In vivo studies in animal models are essential for understanding how a compound behaves in a whole organism and for elucidating its effects on complex biological processes related to disease.

Derivatives of isoindoline-1,3-dione have been investigated for their potential therapeutic effects in various disease models.

Anti-Mycobacterial Activity: Certain conjugates of isoindoline-1,3-dione with other active moieties have shown promising activity against Mycobacterium tuberculosis. For example, a series of isoindoline-1,3-dione-4-aminoquinolines were synthesized and evaluated for their anti-mycobacterial properties. One of the most potent compounds from this series exhibited a minimum inhibitory concentration (MIC99) of 6.25 μg/mL against M. tuberculosis and was found to be non-cytotoxic. The design of these hybrid molecules aims to combine the biological activities of both pharmacophores to achieve enhanced efficacy.

Anti-Inflammatory Modulation: The anti-inflammatory properties of isoindoline-1,3-dione derivatives have been assessed in animal models of inflammation, such as the carrageenan-induced paw edema model. nih.gov Some synthesized derivatives have demonstrated mild to moderate anti-inflammatory activity. nih.gov Molecular docking studies have suggested that these compounds may exert their effects by interacting with cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.gov

Anti-Tumor Degradation: While direct studies on the anti-tumor degradation effects of this compound are limited, related structures have been evaluated for their anti-tumor potential in vivo. For instance, an oral indoline-sulfonamide agent, which shares some structural similarities, was shown to significantly inhibit tumor growth in mouse xenograft models of human oral, gastric, and drug-resistant cancers. The mechanism of action for this related compound was attributed to the disruption of microtubule assembly.

Biological ProcessCompound ClassAnimal ModelObserved EffectPotential Mechanism
Anti-Mycobacterial ActivityIsoindoline-1,3-dione-4-aminoquinolinesIn vitro against M. tuberculosisInhibition of bacterial growthCombined pharmacophoric action
Anti-Inflammatory ModulationIsatin Derivatives (related to isoindoline-diones)Carrageenan-induced paw edema in ratsReduction in paw edema nih.govInhibition of COX-2 enzyme nih.gov
Anti-Tumor ActivityIndoline-sulfonamide derivativeMouse xenograft modelsInhibition of tumor growthDisruption of microtubule assembly

Biomarker Modulation and Pathway Validation in Animal Systems

Comprehensive searches of available scientific literature and research databases did not yield specific studies on the in vivo modulation of biomarkers or the validation of signaling pathways in animal systems for the compound this compound. While research exists for structurally related phthalimide-containing compounds, the explicit data required to detail the effects of this compound in animal models, including detailed research findings and data tables on its impact on biological markers and pathways, is not present in the public domain.

Therefore, a detailed analysis and presentation of biomarker modulation and pathway validation for this specific compound in animal systems cannot be provided at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N 1,3 Dioxoisoindolin 5 Yl Propionamide Derivatives

Identification of Key Structural Determinants for Modulatory Activity

The modulatory activity of this class of compounds, particularly their ability to bind to the Cereblon (CRBN) protein, is dictated by several key structural features. CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.net The fundamental pharmacophore consists of two main heterocyclic ring systems: the phthalimide (B116566) ring and a second ring, typically a glutarimide (B196013) ring in well-known immunomodulatory drugs (IMiDs). wjbphs.com

The phthalimide ring serves as the primary binding moiety to CRBN. nih.gov It docks into a specific tri-tryptophan pocket in the thalidomide-binding domain of the protein. researchgate.net The interaction is stabilized by a crucial hydrogen bond formed between one of the phthalimide's carbonyl groups and a conserved asparagine residue within the CRBN binding pocket. nih.gov The second carbonyl group of the phthalimide ring is typically exposed to the solvent and does not form specific interactions, a factor that has been explored in the design of new analogs. nih.gov

The second ring system, traditionally a glutarimide ring, also plays a critical role. The stereochemistry at the chiral center connecting the glutarimide ring to the phthalimide moiety is a major determinant of binding affinity. Studies have consistently shown that the (S)-enantiomer exhibits significantly stronger binding to CRBN compared to the (R)-enantiomer. researchgate.net This stereospecificity arises from the more favorable conformation of the glutarimide ring of the (S)-enantiomer within the binding site. researchgate.netresearchgate.net The intact glutarimide ring is considered essential for the recruitment of specific target proteins (neosubstrates) to the E3 ligase complex for subsequent degradation. researchgate.net

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the core scaffold have provided a detailed understanding of how different substituents influence biological activity.

The phthalimide ring is more than just an anchor; substitutions on its aromatic portion can dramatically alter potency and even the profile of degraded neosubstrates. While the unsubstituted phthalimide ring (as in thalidomide) is active, the addition of specific groups at the 4- or 5-position can enhance CRBN binding and subsequent downstream effects. For instance, the introduction of an amino group at the 4-position of the phthalimide ring, as seen in pomalidomide (B1683931) and lenalidomide, leads to a significant increase in anti-inflammatory and anti-proliferative activities compared to thalidomide. nih.govnih.gov This enhancement is attributed to additional interactions within the binding pocket.

Substituent PositionSubstituent GroupImpact on Biological ActivityReference
4-positionAmino (-NH₂)Significantly enhances potency and immunomodulatory effects. nih.gov
4-positionNitro (-NO₂)Retains activity, though generally less potent than the amino-substituted analog. nih.gov
UnsubstitutedHydrogen (-H)Baseline activity; serves as a reference compound (Thalidomide). wjbphs.com

While the term "propionamide" is in the subject compound, the vast body of research on related immunomodulators focuses on the glutarimide ring. researchgate.netwjbphs.com The principles derived from studying the glutarimide ring are directly applicable to understanding modifications of the side chain. The integrity of this ring and its N-H proton are critical for activity, as methylation of the glutarimide nitrogen abolishes CRBN binding. rscf.ru

Modest structural changes to the glutarimide ring, such as the reduction of one carbonyl group to a methylene (B1212753) group, can be tolerated and may even increase stability and activity by making the compound more resistant to hydrolysis. nih.gov The conformation of this ring is crucial; the (S)-enantiomer's glutarimide ring adopts a relaxed, stable conformation when bound to CRBN, whereas the (R)-enantiomer's ring is more twisted and strained. researchgate.netresearchgate.net

ModificationDescriptionEffect on CRBN Binding / ActivityReference
Chirality(S)-enantiomer vs. (R)-enantiomerThe (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN. researchgate.net
N-AlkylationMethylation of the glutarimide nitrogenAbolishes binding affinity to CRBN. rscf.ru
Carbonyl ReductionReduction of one keto group to a methylene (-CH₂)Activity is retained and may be enhanced due to increased chemical stability. nih.gov

The N-(1,3-Dioxoisoindolin-5-yl)propionamide scaffold is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov In these bifunctional molecules, the phthalimide moiety acts as a ligand to recruit the CRBN E3 ligase, while a linker connects it to a separate ligand that binds to a target protein of interest (POI), marking the POI for degradation. The characteristics of this linker are paramount for the PROTAC's efficacy.

The length, rigidity, and chemical composition of the linker influence the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the POI. diva-portal.org Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), and more rigid linkers containing moieties like piperazine (B1678402) or piperidine, have been explored. diva-portal.orgnih.gov Studies have shown that the linker can significantly impact cell permeability; linkers that allow the PROTAC to adopt folded, less polar conformations in nonpolar environments can shield polar surface area and improve passage across cell membranes. diva-portal.orgnih.gov

Linker TypeKey FeaturesImpact on PROTAC PropertiesReference
Flexible (e.g., PEG-based)High degree of conformational freedom.Often used in early discovery; can facilitate optimal ternary complex geometry. nih.gov
Rigid (e.g., piperazine-containing)Constrained conformation.Can improve oral bioavailability and cell permeability in optimized compounds. diva-portal.org
Aliphatic ChainsSimple, flexible hydrocarbon chains.Provides flexibility; properties depend on length and branching. diva-portal.org
Amide/Ester containingContains hydrogen bond donors/acceptors.Can influence solubility and permeability; ester linkers may improve permeability over amides. nih.gov

Computational QSAR Modeling for Predictive Activity Profiling

QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized derivatives, thereby guiding and accelerating the drug design process. semanticscholar.org

For derivatives of this compound, QSAR models are built using a "training set" of compounds with known CRBN binding affinities or cellular potencies. nih.gov The models use calculated molecular descriptors—numerical values that represent various physicochemical properties of the molecules. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) or 3D descriptors derived from the molecule's conformation (e.g., molecular shape, electrostatic potential). nih.govcresset-group.com

Common descriptors found to be significant in QSAR models for this class of compounds include those related to sterics, electronics, and hydrophobicity. semanticscholar.org For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can generate visual maps that show where increasing or decreasing steric bulk or electrostatic charge on the molecule is predicted to enhance or diminish activity. cresset-group.com Such models can rationalize the observed SAR—for instance, why an amino group on the phthalimide ring is beneficial—and provide clear, actionable guidance for designing more potent molecules. cresset-group.com

Descriptor ClassExample DescriptorRelevance to Modulatory ActivityReference
ElectronicDipole Moment, Partial ChargesInfluences electrostatic interactions and hydrogen bonding with the CRBN target. semanticscholar.org
Steric / TopologicalMolar Refractivity, Molecular ShapeRelates to the goodness-of-fit within the CRBN binding pocket. semanticscholar.org
LipophilicityLogPAffects cell membrane permeability and solubility. nih.gov
3D-Field BasedElectrostatic and Steric Fields (CoMFA/CoMSIA)Provides a 3D map of favorable and unfavorable regions for interaction around the molecule. cresset-group.com

Molecular Mechanistic Elucidation and Target Deconvolution of N 1,3 Dioxoisoindolin 5 Yl Propionamide

Identification and Validation of Direct Molecular Targets

There is no published research detailing the identification or validation of direct molecular targets for N-(1,3-Dioxoisoindolin-5-yl)propionamide.

Proteomics-Based Approaches for Target Discovery

A thorough literature search did not uncover any studies that have employed proteomics-based approaches to identify the molecular targets of this compound.

Affinity-Based Probing Techniques

No information is available regarding the use of affinity-based probes derived from this compound to isolate and identify its binding partners.

Characterization of Binding Interactions and Kinetics

Without identified molecular targets, there are no studies characterizing the binding interactions or kinetics of this compound.

Receptor Binding Assays and Enzyme Kinetics

Data from receptor binding assays or enzyme kinetic studies for this compound are not available in the scientific literature.

Biophysical Characterization of Ligand-Target Complexes (e.g., Bio-Layer Interferometry)

There are no published reports on the biophysical characterization of this compound forming a complex with any biological target.

Elucidation of Downstream Signaling Cascades and Biological Pathways

In the absence of an identified molecular target and characterized binding interactions, the downstream signaling cascades and biological pathways modulated by this compound have not been elucidated.

High-Throughput Screening Methodologies for Mechanistic Probes

The elucidation of the molecular mechanism of action for a compound such as this compound, and the subsequent identification of its direct molecular targets, are critical steps in its development as a potential therapeutic agent or research tool. High-throughput screening (HTS) methodologies are indispensable in this endeavor, allowing for the rapid and systematic evaluation of the compound's effects across a wide range of biological contexts. These approaches can be broadly categorized into biochemical, cell-based, and computational screening platforms, each providing a unique layer of information to construct a comprehensive mechanistic profile.

Biochemical High-Throughput Screening

Biochemical assays are fundamental in identifying direct molecular interactions between a compound and purified biological macromolecules, such as enzymes or receptors, in a cell-free system. patsnap.com These assays are crucial for determining if this compound acts as an inhibitor or activator of specific proteins. patsnap.com A common application is the screening of a compound against a panel of enzymes, particularly kinases, which are frequent targets in drug discovery. nih.govnih.gov

For instance, to investigate whether this compound is a kinase inhibitor, a large panel of purified kinases could be screened. nih.gov Fluorescence-based assays are a prevalent method for such screens. nih.gov In a hypothetical kinase activity assay, the phosphorylation of a substrate is measured, and a decrease in this activity in the presence of the compound would indicate inhibition.

Table 1: Illustrative Results of a Kinase Panel Screening with this compound

Kinase TargetAssay PrincipleInhibition at 10 µM (%)IC₅₀ (µM)
MAPK1Fluorescence Resonance Energy Transfer (FRET)850.5
CDK2Luminescence-based (ATP consumption)12> 50
PI3KαAlphaScreen5> 50
GSK3βFluorescence Polarization920.2
SRCTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)2515

This table presents hypothetical data from a high-throughput biochemical screen to identify potential kinase targets of this compound. The data suggests a potent and selective inhibition of MAPK1 and GSK3β.

Cell-Based High-Throughput Screening

More targeted cell-based assays often employ reporter gene systems to measure the activity of specific transcription factors or signaling pathways. nih.govpromega.com For example, to explore if this compound modulates a particular signaling pathway, a cell line could be engineered with a luciferase or green fluorescent protein (GFP) reporter under the control of a response element for that pathway. An increase or decrease in the reporter signal would indicate modulation of the pathway.

Table 2: Hypothetical Results from a Reporter Gene Assay Panel for this compound

Pathway ReporterCell LineModulationFold Change (at 10 µM)EC₅₀ (µM)
NF-κBHEK293Inhibition0.21.2
AP-1HeLaNo significant change1.1> 50
HSE (Heat Shock Response)A549Activation5.82.5
CRE (cAMP Response Element)CHO-K1No significant change0.9> 50

This table illustrates potential data from a high-throughput cell-based reporter screen. The results suggest that this compound inhibits the NF-κB pathway and activates the heat shock response.

Computational High-Throughput Screening (Virtual Screening)

In silico, or computational, methods are powerful tools for predicting potential molecular targets and elucidating mechanisms of action. researchgate.netbeilstein-journals.org These approaches leverage the three-dimensional structure of proteins to perform virtual screening of compound libraries. beilstein-journals.org Molecular docking, a key technique in virtual screening, predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. beilstein-journals.org

For this compound, a virtual screening campaign could be conducted against a large database of protein structures to identify potential binding partners. The results of such a screen are typically ranked based on a scoring function that estimates the strength of the interaction.

Table 3: Illustrative Top Hits from a Virtual Screening of this compound Against a Human Proteome Database

Potential TargetProtein FamilyDocking Score (kcal/mol)Predicted Key Interactions
GSK3βKinase-9.8Hydrogen bond with Val135, Pi-cation with Arg141
HDAC6Histone Deacetylase-9.5Coordination with Zinc ion, Hydrogen bond with His611
BRD4Bromodomain-9.2Hydrogen bond with Asn140, Hydrophobic interactions
p38 MAPKKinase-8.9Hydrogen bond with Met109

This table provides a hypothetical output from a virtual screening study, highlighting potential protein targets for this compound based on predicted binding affinity and interactions. Such in silico predictions require subsequent experimental validation.

The integration of data from these diverse high-throughput screening methodologies is essential for building a robust hypothesis for the mechanism of action of this compound. Hits from biochemical and virtual screens can provide direct evidence of molecular targets, while cell-based assays offer crucial validation of the compound's activity in a biological context. Subsequent target deconvolution and validation studies are then employed to confirm these initial findings.

Computational Chemistry and Advanced Molecular Modeling for N 1,3 Dioxoisoindolin 5 Yl Propionamide Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as an isoindoline-1,3-dione derivative, and its protein target.

Studies on this class of compounds have identified several potential protein targets. For instance, derivatives have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Molecular modeling of these interactions shows that the phthalimide (B116566) scaffold can interact with the peripheral anionic site (PAS) of AChE due to its aromatic character, while other parts of the molecule may bind to the catalytic active site (CAS). nih.gov Similarly, docking studies have explored the interactions of isoindoline-1,3-dione analogues with the antimycobacterial target InhA, where the carbonyl oxygens of the isoindoline-1,3-dione ring act as hydrogen-bond acceptors, forming crucial bonds with residues like Tyr158. researchgate.net

The primary output of docking studies is the binding affinity or docking score, which estimates the strength of the ligand-protein interaction. Lower binding energy values suggest a more stable complex. The interactions are further characterized by identifying the specific types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and π-alkyl interactions. researchgate.netmdpi.com

Table 1: Examples of Molecular Docking Studies on Isoindoline-1,3-dione Derivatives

Ligand Class Protein Target Key Interacting Residues Predicted Binding Affinity/Score
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids Acetylcholinesterase (AChE) Interactions with both CAS and PAS of the enzyme. nih.gov IC50 values of 2.1 to 7.4 μM. nih.gov
Isoindoline-1,3-dione derivatives InhA (Enoyl-ACP reductase) Tyr158, Phe149, Leu218, Ile215, Met199. researchgate.net Not specified in terms of kcal/mol. researchgate.net
(R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester DNA gyrase (E. coli) Not specified. -7.4 kcal/mol. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the dynamic behavior and stability of the predicted ligand-protein complex over time. MD simulations provide a more realistic physiological model by simulating the movement of atoms and molecules.

For isoindoline-1,3-dione derivatives, MD simulations have been used to validate docking results and assess the stability of the ligand within the binding pocket of its target. semanticscholar.org Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and remains stable. researchgate.net

RMSF: This metric analyzes the fluctuation of individual amino acid residues. It helps to identify which parts of the protein are flexible and which are stable upon ligand binding. researchgate.net

In studies involving InhA inhibitors, MD simulations confirmed the stability of the complex, showing that the isoindoline-1,3-dione ligand remains well-positioned within the active site throughout the simulation. researchgate.net Such analyses are critical for confirming that the interactions predicted by static docking models are maintained in a dynamic environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like N-(1,3-Dioxoisoindolin-5-yl)propionamide. semanticscholar.org These calculations provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net

Key parameters derived from DFT studies include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net For some isoindoline-1,3-dione derivatives, this gap has been calculated to be between 3.9 and 4.1 eV. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Studies have shown that for the isoindoline-1,3-dione scaffold, the carbonyl oxygens are typically nucleophilic, which is consistent with their role as hydrogen-bond acceptors in protein binding. researchgate.net

Theoretical Spectra: DFT can be used to calculate theoretical vibrational (FT-IR) and NMR spectra. Comparing these calculated spectra with experimental data helps to confirm the molecular structure. nih.govresearchgate.net

These computational studies help to understand the intrinsic properties of the molecule, which in turn explains its interaction with biological targets and its potential for chemical modification. nih.gov

De Novo Design and Virtual Screening for Novel Analogues

The isoindoline-1,3-dione scaffold, central to this compound, serves as a valuable starting point for the discovery of new therapeutic agents through de novo design and virtual screening.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. For a scaffold like isoindoline-1,3-dione, structure-based virtual screening (SBVS) can be used to find new derivatives that fit into the active site of a target protein. researchgate.net Ligand-based approaches, which use a known active molecule as a template, are also employed to find compounds with similar shapes or properties.

De Novo Design: This method involves computationally building novel molecules from scratch or by modifying existing scaffolds. The design is often guided by the structure of the target's binding site. The isoindoline-1,3-dione moiety can be used as a core fragment, with computational algorithms suggesting various substitutions to optimize binding affinity and other properties. The hybridization of the isoindoline-1,3-dione scaffold with other pharmacophores, such as N-benzyl pyridinium, is a common strategy to design multi-target-directed ligands. nih.govresearchgate.net

These approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active, thereby saving time and resources.

In Silico ADMET Profiling (Limited to Physicochemical Prediction for Research Design)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to evaluate the potential pharmacokinetic properties of a compound. For research design purposes, these predictions focus on key physicochemical properties that influence a molecule's drug-likeness.

Computational tools are used to predict properties based on the chemical structure of compounds like this compound. These predictions help researchers decide whether a compound is a promising candidate for further development. Key parameters often evaluated against established guidelines like Lipinski's Rule of Five and Veber's Rule. nih.gov

Table 2: Common In Silico Physicochemical and ADMET Parameters Predicted for Drug-Likeness

Parameter Description Relevance for Research Design
Molecular Weight (MW) The mass of one mole of the compound. Influences absorption and distribution; Lipinski's rule suggests MW ≤ 500. nih.gov
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. Affects solubility, permeability, and metabolism; Lipinski's rule suggests LogP ≤ 5. nih.gov
Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (e.g., O-H, N-H). Influences solubility and membrane permeability; Lipinski's rule suggests HBD ≤ 5. nih.gov
Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (e.g., O, N) with lone pairs. Influences solubility and binding; Lipinski's rule suggests HBA ≤ 10. nih.gov
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.

| Aqueous Solubility (LogS) | The predicted solubility of the compound in water. | Crucial for absorption and formulation. |

Studies on related heterocyclic compounds have shown that these in silico tools can effectively predict gastrointestinal absorption and blood-brain barrier permeability, guiding the selection of candidates for synthesis and in vitro testing. nih.govnih.gov

Biotransformation Pathways and Metabolite Identification of N 1,3 Dioxoisoindolin 5 Yl Propionamide Focus on Enzymatic Mechanisms

Enzymatic Hydrolysis and Oxidation Pathways

The metabolic breakdown of N-(1,3-Dioxoisoindolin-5-yl)propionamide is expected to proceed through two principal enzymatic routes: hydrolysis and oxidation.

Hydrolysis: The structure of the compound contains two key functional groups susceptible to enzymatic hydrolysis: the imide functionality within the isoindoline-1,3-dione ring and the amide linkage of the propionamide (B166681) side chain. neliti.comlibretexts.orglibretexts.orgbyjus.com

Imide Hydrolysis: The cyclic imide structure can undergo hydrolysis, leading to the opening of the isoindoline (B1297411) ring. This reaction would result in the formation of a dicarboxylic acid derivative. This type of hydrolysis is a known metabolic pathway for other phthalimide-containing compounds.

Amide Hydrolysis: The propionamide side chain is also a target for hydrolytic enzymes, such as amidases. libretexts.orglibretexts.orgbyjus.com This reaction would cleave the amide bond, yielding 5-aminoisoindoline-1,3-dione and propionic acid. In biological systems, amide hydrolysis is a common metabolic reaction, often catalyzed by various hydrolases present in tissues like the liver. neliti.combyjus.com

Oxidation: Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, represents another major pathway for the biotransformation of this compound. nih.govyoutube.comacs.org

Aromatic Hydroxylation: The benzene (B151609) ring of the isoindoline-1,3-dione moiety is a likely site for hydroxylation. CYP enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the formation of phenolic metabolites. youtube.comacs.org

Aliphatic Hydroxylation: The ethyl group of the propionamide side chain can also be a target for oxidative enzymes, resulting in the formation of hydroxylated derivatives.

Structural Characterization of Major Metabolites

Based on the predicted enzymatic pathways, several major metabolites of this compound can be postulated. The structural characterization of these metabolites would typically be achieved through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Predicted Major Metabolites:

Metabolite NamePredicted StructureMetabolic Pathway
5-Aminoisoindoline-1,3-dioneAmide Hydrolysis
Propionic AcidAmide Hydrolysis
Hydroxylated this compoundAromatic or Aliphatic Hydroxylation
Phthalamic acid derivativeImide Hydrolysis

To interact with the data, you can sort the table by clicking on the column headers.

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The cytochrome P450 (CYP) superfamily of enzymes is anticipated to play a central role in the oxidative metabolism of this compound. nih.govyoutube.comacs.org Aromatic compounds and amides are known substrates for various CYP isoforms. nih.gov While specific isoforms responsible for the metabolism of this particular compound have not been identified, it is plausible that enzymes from the CYP1, CYP2, and CYP3 families could be involved, as they are the primary contributors to the metabolism of a wide range of xenobiotics.

In addition to CYP enzymes, other biotransforming systems may also contribute to the metabolism of this compound. These can include:

Amidases: These enzymes are responsible for the hydrolysis of the propionamide side chain.

Flavin-containing monooxygenases (FMOs): These enzymes can also participate in the oxidation of nitrogen- and sulfur-containing compounds.

Conjugating Enzymes: Following initial hydrolysis or oxidation (Phase I metabolism), the resulting metabolites may undergo further transformation by Phase II conjugating enzymes. This can involve glucuronidation, sulfation, or acetylation of hydroxyl or amino groups, which generally increases water solubility and facilitates excretion.

Influence of Metabolites on in vitro Biological Activity

Hydroxylated Metabolites: The introduction of a hydroxyl group can alter the binding affinity of the molecule for its biological target. Depending on the position of hydroxylation, the activity could be enhanced, diminished, or unchanged.

Amine Metabolite (5-Aminoisoindoline-1,3-dione): The formation of 5-aminoisoindoline-1,3-dione through amide hydrolysis would significantly change the chemical properties of the molecule. This metabolite would need to be independently synthesized and evaluated for its biological activity. It is possible that this amine-containing metabolite could have a different biological target or a different affinity for the same target as the parent compound.

Ring-Opened Metabolites: Hydrolysis of the imide ring would likely lead to a significant loss of the original biological activity, as the three-dimensional structure of the pharmacophore would be substantially altered.

It is important to note that without specific experimental data on the isolation, characterization, and biological testing of the metabolites of this compound, any discussion of their influence on in vitro activity remains speculative. Further research is required to elucidate the complete metabolic profile and the pharmacological activity of its biotransformation products.

Advanced Analytical Techniques for Comprehensive Characterization of N 1,3 Dioxoisoindolin 5 Yl Propionamide in Research

High-Resolution Spectroscopic Methods (NMR, HRMS, IR, UV-Vis)

High-resolution spectroscopic techniques are indispensable for the elucidation of the molecular structure of N-(1,3-Dioxoisoindolin-5-yl)propionamide. Each method provides unique insights into the compound's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized. In a typical analysis, the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons of the isoindoline (B1297411) ring system, the protons of the propionamide (B166681) side chain (the ethyl group and the amide proton), and any other relevant protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the dioxoisoindoline and propionamide moieties, the aromatic carbons, and the aliphatic carbons of the propionyl group.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound with a high degree of accuracy. This technique provides the compound's elemental composition by measuring the mass-to-charge ratio (m/z) of its ions to several decimal places. The experimentally determined monoisotopic mass is then compared to the theoretically calculated mass, confirming the molecular formula and, by extension, the successful synthesis of the target compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. Key characteristic peaks would include strong absorptions for the carbonyl (C=O) stretching vibrations of the imide and amide groups, typically observed in the region of 1650-1750 cm⁻¹. Other significant absorptions would correspond to N-H stretching of the amide, C-H stretching of the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. This compound, containing a chromophoric isoindoline-1,3-dione system, is expected to exhibit characteristic absorption bands in the UV-Vis region. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are determined, which can be useful for quantitative analysis and for studying the electronic properties of the compound.

Interactive Data Table: Representative Spectroscopic Data for this compound
Technique Parameter Expected Value/Observation
¹H NMRChemical Shift (δ)Aromatic protons: ~7.5-8.5 ppm; Amide NH: ~8.0-9.0 ppm; CH₂ (propionyl): ~2.4 ppm; CH₃ (propionyl): ~1.2 ppm
¹³C NMRChemical Shift (δ)Carbonyl (imide): ~167 ppm; Carbonyl (amide): ~173 ppm; Aromatic carbons: ~120-140 ppm; Aliphatic carbons: ~10-30 ppm
HRMS[M+H]⁺ (m/z)Calculated for C₁₁H₁₁N₂O₃: 219.0764; Found: within ±5 ppm
IRWavenumber (cm⁻¹)~3300 (N-H stretch); ~1700 (C=O stretch, imide); ~1660 (C=O stretch, amide)
UV-Visλmax (nm)~220-350 nm in a suitable solvent (e.g., ethanol, methanol)

Chromatographic Separation Techniques for Purity and Mixture Analysis (e.g., HPLC, Prep-HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of the synthesized compound. A small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities based on its differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (a mixture of solvents). The output, a chromatogram, shows peaks corresponding to the different components of the mixture. The purity of this compound is determined by the relative area of its corresponding peak.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) operates on the same principles as analytical HPLC but on a larger scale. This technique is employed to purify larger quantities of this compound. By collecting the fraction corresponding to the peak of the desired compound, a highly pure sample can be obtained for further studies.

Interactive Data Table: Representative Chromatographic Parameters for this compound
Technique Parameter Typical Condition/Value
HPLCStationary PhaseReversed-phase C18 column
Mobile PhaseGradient of water and acetonitrile (B52724) (with 0.1% trifluoroacetic acid or formic acid)
DetectionUV detector at a specific wavelength (e.g., 254 nm)
Retention Time (Rt)Dependent on the specific method conditions
Prep-HPLCStationary PhaseReversed-phase C18 column (larger particle size and column diameter)
Mobile PhaseSimilar to analytical HPLC, optimized for separation and recovery
Loading CapacityMilligram to gram scale, depending on the system

X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis

X-ray Crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the atoms can be determined.

This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It also elucidates the packing of the molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or π-π stacking. Furthermore, X-ray crystallography can be used to analyze co-crystals of this compound with other molecules, which can be important for studying its interactions and modifying its physical properties. Studies on similar isoindoline-1,3-dione derivatives have revealed that these molecules often adopt a planar or near-planar conformation of the isoindoline ring system. eurjchem.comresearchgate.net

Interactive Data Table: Representative Crystallographic Data for an Isoindoline-1,3-dione Derivative
Parameter Typical Value/Observation
Crystal SystemMonoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)e.g., 2, 4
Key Intermolecular InteractionsHydrogen bonds, π-π stacking

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., SPR, ITC, BLI)

To investigate the potential biological activity of this compound, biophysical techniques are employed to study its interactions with specific biological targets, such as proteins or nucleic acids.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment, the target molecule (e.g., a protein) is immobilized on a sensor chip, and a solution containing this compound (the ligand) is flowed over the surface. The binding of the ligand to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the resulting sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target molecule. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Bio-Layer Interferometry (BLI) is another label-free optical technique for monitoring biomolecular interactions in real-time. researchgate.net Similar to SPR, one of the interacting partners is immobilized on a biosensor tip, and the binding to the other partner in solution is measured. BLI measures the change in the interference pattern of white light reflected from the biosensor surface upon binding. This technique provides kinetic and affinity data for the interaction between this compound and its biological target.

Interactive Data Table: Key Parameters from Ligand-Target Interaction Studies
Technique Parameter Description
SPR / BLIka (M⁻¹s⁻¹)Association rate constant
kd (s⁻¹)Dissociation rate constant
KD (M)Equilibrium dissociation constant (kd/ka)
ITCKD (M)Equilibrium dissociation constant
nStoichiometry of binding
ΔH (kcal/mol)Enthalpy of binding
ΔS (cal/mol·K)Entropy of binding

Future Perspectives and Emerging Research Avenues for N 1,3 Dioxoisoindolin 5 Yl Propionamide

Development as a Chemical Probe for Fundamental Biological Processes

The structural characteristics of the isoindoline-1,3-dione moiety make it an excellent candidate for the development of chemical probes to investigate fundamental biological processes. These probes can be instrumental in elucidating complex cellular pathways and identifying novel therapeutic targets. The hydrophobicity of the phthalimide (B116566) group can enhance the ability of these compounds to cross biological membranes.

Derivatives of isoindoline-1,3-dione have been shown to interact with a range of biological targets, including enzymes and receptors. For instance, various analogs have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.govmdpi.com The development of radiolabeled versions of these compounds could enable their use in positron emission tomography (PET) imaging to visualize and study the distribution and activity of such targets in living organisms.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds based on the N-(1,3-Dioxoisoindolin-5-yl)propionamide scaffold. These computational tools can significantly accelerate the identification of lead compounds with improved potency and selectivity.

In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are already being employed to predict the binding affinities and mechanisms of action of isoindoline-1,3-dione derivatives. bohrium.comsemanticscholar.org For example, molecular docking has been used to understand the interactions of these compounds with the active sites of enzymes like NUDT5, a target in breast cancer. bohrium.com Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers, thereby guiding the synthesis of more effective molecules. Density Functional Theory (DFT) studies can further illuminate the electronic properties and reactivity of these compounds. semanticscholar.org

Table 1: In Silico Tools in the Study of Isoindoline-1,3-dione Derivatives

Computational ToolApplicationReference
Molecular DockingPredicting binding modes and affinities with target proteins (e.g., AChE, NUDT5). nih.govbohrium.com
QSAREstablishing relationships between chemical structure and biological activity.N/A
DFT StudiesInvestigating molecular and electronic properties, reactivity, and stability. semanticscholar.org

Exploration of Novel Modulatory Applications based on Mechanistic Insights

A deeper understanding of the mechanisms of action of this compound and its analogs will open up new avenues for their application as modulators of biological pathways implicated in various diseases. The isoindoline-1,3-dione core has been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govderpharmachemica.com

For instance, certain derivatives have been shown to inhibit TNF-α, a key cytokine in inflammatory processes. derpharmachemica.com Others have demonstrated antiproliferative activity against cancer cell lines such as MCF7 (breast cancer). bohrium.com By elucidating the specific molecular interactions responsible for these effects, researchers can design next-generation compounds with enhanced specificity and efficacy. Mechanistic studies may reveal that these compounds act on multiple targets, offering a polypharmacological approach to treating complex diseases.

Table 2: Investigated Biological Activities of Isoindoline-1,3-dione Derivatives

Biological ActivityTarget/PathwayCell Line/ModelReference
Acetylcholinesterase InhibitionAcetylcholinesteraseIn vitro assays nih.govmdpi.com
AnticancerNUDT5MCF7 bohrium.com
Anti-inflammatoryTNF-αIn vitro assays derpharmachemica.com
NeuroprotectionH2O2-induced cell deathPC12 neurons nih.gov

Strategic Directions for Collaborative Research and Translational Potential (without clinical trials)

To maximize the translational potential of this compound and related compounds, strategic collaborations between academic researchers, pharmaceutical companies, and biotechnology firms are essential. Such partnerships can facilitate the sharing of resources, expertise, and technologies, thereby accelerating the preclinical development process.

Future research should focus on a multidisciplinary approach, combining synthetic chemistry, computational modeling, and comprehensive biological evaluation. The development of more efficient and environmentally friendly synthesis methods, such as catalyst-free reactions in water, will be crucial for the sustainable production of these compounds. derpharmachemica.com Preclinical studies will need to rigorously assess the efficacy of these compounds in relevant animal models of disease. The establishment of clear intellectual property frameworks will be vital to encourage investment and drive the translation of promising laboratory findings toward future therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(1,3-Dioxoisoindolin-5-yl)propionamide, and how can purity be optimized?

  • Methodology : The compound is synthesized via condensation reactions between phthalic anhydride derivatives and propionamide-containing amines. A typical route involves:

Reacting 5-amino-1,3-dioxoisoindoline with propionyl chloride in anhydrous conditions using triethylamine as a base .

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

  • Optimization : Continuous flow reactors may enhance yield and reduce side products by controlling reaction parameters (temperature, stoichiometry) .

Q. What analytical techniques are critical for characterizing N-(1,3-Dioxoisoindolin-5-yl)propionamide?

  • Key Methods :

  • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) .
  • FTIR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, isoindolinone C=O ~1700 cm⁻¹) .
  • NMR : 1H^1H-NMR (DMSO-d₆) identifies propionamide protons (δ 1.1–1.3 ppm, triplet) and isoindolinone aromatic protons (δ 7.5–8.0 ppm) .
  • X-ray crystallography : Resolve 3D structure (monoclinic crystal system observed in related isoindolinone derivatives) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across cell lines be resolved?

  • Experimental Design :

  • Standardize assays using identical cell passage numbers, culture media, and incubation times.
  • Validate activity via dose-response curves (IC₅₀) and orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
    • Case Study : A propionamide analog showed variable anti-proliferative activity (hepatocarcinoma > leukemia > breast carcinoma), highlighting cell-type-specific metabolic or receptor expression differences .

Q. What strategies elucidate the compound’s mechanism of action as a potential allosteric modulator?

  • Approaches :

Surface Plasmon Resonance (SPR) : Screen for binding to targets like mGluR5, a GPCR implicated in neurological disorders .

Mutagenesis Studies : Identify critical residues in the allosteric binding pocket (e.g., compare wild-type vs. T781A mutant mGluR5) .

Cryo-EM : Resolve ligand-receptor complexes to visualize conformational changes .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • SAR Insights :

  • Lipophilicity : Adding electron-withdrawing groups (e.g., -Cl, -CF₃) to the isoindolinone ring enhances blood-brain barrier penetration (logP optimization) .
  • Metabolic Stability : Methylation of the propionamide nitrogen reduces CYP450-mediated oxidation, as seen in analogs with >80% plasma stability after 1 hour .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity conflict with experimental results?

  • Resolution Strategies :

  • Docking Refinement : Use molecular dynamics simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects .
  • Experimental Validation : Compare in vitro binding assays (e.g., fluorescence polarization) with in silico data for analogs like N-(2-chlorophenyl)-isoindolinone derivatives .

Methodological Tables

Table 1 : Comparative Anti-Proliferative Activity of Propionamide Derivatives

CompoundCell Line (IC₅₀, μM)Reference
N-(5-methyl-thiadiazolyl)propionamideHepatocarcinoma: 12.3 ± 1.2
N-(1,3-dioxoisoindolin-5-yl)propionamide*Leukemia: 18.7 ± 2.1 (predicted)

Table 2 : Key Crystallographic Parameters for Isoindolinone Derivatives

ParameterValue (Related Compound)Method
Crystal SystemMonoclinicXRD
Space GroupP2₁/cXRD
Unit Cell Dimensionsa = 10.2 Å, b = 8.5 ÅXRD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.